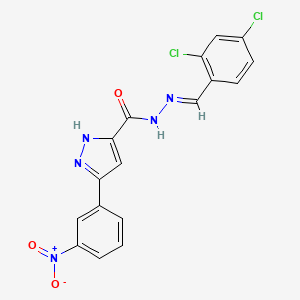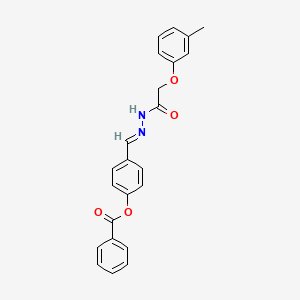![molecular formula C15H14Br3N3O3S B11981321 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide](/img/structure/B11981321.png)
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide is a complex organic compound with the molecular formula C15H14Br3N3O3S This compound is characterized by the presence of a benzamide group, a tribromoethyl group, and an aminosulfonyl aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminosulfonyl Aniline Intermediate: This step involves the sulfonation of aniline to form 4-aminosulfonylaniline.
Introduction of the Tribromoethyl Group: The next step involves the bromination of an appropriate precursor to introduce the tribromoethyl group.
Coupling Reaction: Finally, the aminosulfonyl aniline intermediate is coupled with the tribromoethyl precursor in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tribromoethyl group can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The tribromoethyl group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}benzamide: This compound has a similar structure but with a trichloroethyl group instead of a tribromoethyl group.
N-{1-[4-(aminosulfonyl)anilino]carbothioyl}amino-2,2,2-trichloroethyl}benzamide: This compound contains a carbothioyl group and a trichloroethyl group.
Uniqueness
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide is unique due to the presence of the tribromoethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where bromine atoms play a crucial role in the desired chemical transformations.
Propiedades
Fórmula molecular |
C15H14Br3N3O3S |
|---|---|
Peso molecular |
556.1 g/mol |
Nombre IUPAC |
N-[2,2,2-tribromo-1-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H14Br3N3O3S/c16-15(17,18)14(21-13(22)10-4-2-1-3-5-10)20-11-6-8-12(9-7-11)25(19,23)24/h1-9,14,20H,(H,21,22)(H2,19,23,24) |
Clave InChI |
LDRCXSFJUTVNKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2E)-but-2-en-1-yl]-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981241.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981245.png)


![(5Z)-3-allyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981259.png)
![Hexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B11981261.png)

![5-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B11981264.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981268.png)



![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[2-(1-methylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981288.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11981295.png)
